molecular formula C13H23NO3Si B1591866 Pyridine, 4-[2-(triethoxysilyl)ethyl]- CAS No. 98299-74-2

Pyridine, 4-[2-(triethoxysilyl)ethyl]-

Cat. No. B1591866
CAS RN: 98299-74-2
M. Wt: 269.41 g/mol
InChI Key: MMZPUXVBQAQQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Pyridine, 4-[2-(triethoxysilyl)ethyl]-” is a chemical compound with the CAS Number: 98299-74-2. It has a molecular weight of 269.42 and its IUPAC name is 4-[2-(triethoxysilyl)ethyl]pyridine .


Molecular Structure Analysis

The molecular formula of “Pyridine, 4-[2-(triethoxysilyl)ethyl]-” is C13H23NO3Si . The InChI code for this compound is 1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-9-13-7-10-14-11-8-13/h7-8,10-11H,4-6,9,12H2,1-3H3 .


Physical And Chemical Properties Analysis

“Pyridine, 4-[2-(triethoxysilyl)ethyl]-” is a liquid at room temperature. It has a density of 1 g/cm3. Its melting point is less than 0°C, and it has a boiling point of 105°C at 0.9mm pressure. The compound has a flash point greater than 110°C and a vapor pressure of 0.001mmHg at 25°C. Its refractive index is 1.4624 .

Scientific Research Applications

Organic Synthesis Applications

  • Functionalized Tetrahydropyridines Synthesis : A study demonstrated the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process, employing ethyl 2-methyl-2,3-butadienoate and N-tosylimines. This method offers complete regioselectivity and excellent yields, expanding the scope of tetrahydropyridine derivatives synthesis (Zhu, Lan, & Kwon, 2003).

Material Science and Polymer Chemistry

  • Protecting Group for DNA Synthesis : The 2-(4-pyridyl)ethyl group has been introduced as a new protecting group in the synthesis of deoxyribooligonucleotides via the phosphoramidite approach. This group is stable under both alkali and acid conditions and can be removed under mild conditions, offering a robust strategy for nucleotide synthesis (Hamamoto et al., 1989).

  • Electron-Donor-Acceptor Complexes for Photoluminescence : A study explored the synthesis and properties of 4-(2-tetrathiafulvalenyl-ethenyl)pyridine radical cation salts, showcasing their potential in creating materials with unique photoluminescent and magnetic properties. This research paves the way for the development of new functional materials for electronic and photonic applications (Pointillart et al., 2009).

Coordination Chemistry

  • Metal Complexes for Ethylene Polymerization : Research into chromium complexes bearing tridentate pyridine-based ligands has demonstrated their efficacy as precatalysts for the oligomerization of ethylene. This work contributes to the development of more efficient catalysts for the polymerization industry, highlighting the versatility of pyridine derivatives in facilitating ethylene to polyethylene conversion (Small et al., 2004).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation. Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313, which provide guidance on how to handle the compound safely .

Future Directions

While specific future directions for “Pyridine, 4-[2-(triethoxysilyl)ethyl]-” are not mentioned in the sources I found, pyridine compounds are of significant interest in various fields such as pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

properties

IUPAC Name

triethoxy(2-pyridin-4-ylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-9-13-7-10-14-11-8-13/h7-8,10-11H,4-6,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZPUXVBQAQQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC1=CC=NC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595978
Record name 4-[2-(Triethoxysilyl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98299-74-2
Record name 4-[2-(Triethoxysilyl)ethyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98299-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(Triethoxysilyl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 4-[2-(triethoxysilyl)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 4-[2-(triethoxysilyl)ethyl]-
Reactant of Route 2
Reactant of Route 2
Pyridine, 4-[2-(triethoxysilyl)ethyl]-
Reactant of Route 3
Reactant of Route 3
Pyridine, 4-[2-(triethoxysilyl)ethyl]-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pyridine, 4-[2-(triethoxysilyl)ethyl]-
Reactant of Route 5
Reactant of Route 5
Pyridine, 4-[2-(triethoxysilyl)ethyl]-
Reactant of Route 6
Reactant of Route 6
Pyridine, 4-[2-(triethoxysilyl)ethyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.